molecular formula C4H10ClNO2S B157288 D-Cysteine Methyl Ester Hydrochloride CAS No. 70361-61-4

D-Cysteine Methyl Ester Hydrochloride

Cat. No.: B157288
CAS No.: 70361-61-4
M. Wt: 171.65 g/mol
InChI Key: WHOHXJZQBJXAKL-AENDTGMFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Cysteine Methyl Ester Hydrochloride: is a chemical compound with the molecular formula C4H10ClNO2S and a molecular weight of 171.65 g/mol . It is the hydrochloride salt form of D-Cysteine Methyl Ester, which is the methyl ester derivative of the amino acid D-Cysteine. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Biochemical Analysis

Biochemical Properties

D-Cysteine Methyl Ester Hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the metabolism of cysteine and methionine, two sulfur-containing amino acids . The nature of these interactions is complex and involves multiple biochemical pathways .

Cellular Effects

This compound has various effects on cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to function in a novel antioxidative system in Escherichia coli .

Molecular Mechanism

The molecular mechanism of action of this compound is multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions are complex and depend on the specific biochemical context .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, it is generally true that the effects of biochemical compounds can vary significantly depending on the dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. In particular, it is involved in the metabolism of cysteine and methionine . It interacts with various enzymes and cofactors within these pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex and depend on the specific cellular context .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Cysteine Methyl Ester Hydrochloride can be synthesized through the esterification of D-Cysteine with methanol in the presence of hydrochloric acid. The reaction typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of trimethylchlorosilane as a catalyst to enhance the esterification process. This method offers advantages such as mild reaction conditions, simple workup procedures, and high yields .

Chemical Reactions Analysis

Types of Reactions: D-Cysteine Methyl Ester Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: D-Cysteine Methyl Ester Hydrochloride is unique due to its specific chirality (D-form) and its ability to participate in a wide range of chemical reactions. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

methyl (2S)-2-amino-3-sulfanylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S.ClH/c1-7-4(6)3(5)2-8;/h3,8H,2,5H2,1H3;1H/t3-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOHXJZQBJXAKL-AENDTGMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CS)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CS)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70361-61-4
Record name D-Cysteine Methyl Ester Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
D-Cysteine Methyl Ester Hydrochloride
Reactant of Route 2
D-Cysteine Methyl Ester Hydrochloride
Reactant of Route 3
Reactant of Route 3
D-Cysteine Methyl Ester Hydrochloride
Reactant of Route 4
D-Cysteine Methyl Ester Hydrochloride
Reactant of Route 5
Reactant of Route 5
D-Cysteine Methyl Ester Hydrochloride
Reactant of Route 6
D-Cysteine Methyl Ester Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.